4-Tert-butyl-3-(trifluoromethyl)phenol
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Overview
Description
4-Tert-butyl-3-(trifluoromethyl)phenol is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by a benzene ring substituted with one or more trifluoromethyl groups. The presence of both tert-butyl and trifluoromethyl groups in the phenol ring makes this compound unique and valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-(trifluoromethyl)phenol typically involves the introduction of tert-butyl and trifluoromethyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods like catalytic hydrogenation and halogen exchange reactions are often employed .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
4-Tert-butyl-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: Lacks the trifluoromethyl group, making it less lipophilic and less reactive in certain chemical reactions.
4-(Trifluoromethyl)phenol: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-Hydroxybenzotrifluoride: Similar structure but without the tert-butyl group, leading to different chemical behavior.
Uniqueness
4-Tert-butyl-3-(trifluoromethyl)phenol is unique due to the combined presence of tert-butyl and trifluoromethyl groups, which impart distinct steric and electronic properties. This combination enhances its reactivity and makes it valuable in various applications, from chemical synthesis to industrial production .
Properties
Molecular Formula |
C11H13F3O |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-tert-butyl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)8-5-4-7(15)6-9(8)11(12,13)14/h4-6,15H,1-3H3 |
InChI Key |
ZZGCJXDUGLCHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
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